REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C(C(C)=O)=C.[O:13]1[C:17]2([CH2:22][CH2:21][CH:20]([CH:23]3[CH2:28][CH2:27][C:26](N4CCCC4)=CC3)[CH2:19][CH2:18]2)OCC1.C([O-])(=O)C.[Na+]>O.C(O)(=O)C>[CH:22]1[C:17](=[O:13])[CH2:18][CH2:19][CH:20]2[C:21]=1[CH2:26][CH2:27][CH2:28][CH2:23]2 |f:3.4|
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
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Name
|
1-(4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohex-1-enyl)pyrrolidine
|
Quantity
|
105.8 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)C2CC=C(CC2)N2CCCC2
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in the first step in a reaction vessel at room temperature under an atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture had been cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-heptane=1/5 by volume)
|
Type
|
CUSTOM
|
Details
|
by recrystallization (solvent: Solmix/n-heptane=1/9 by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C(CCC2CCCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |